rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure and substituents. The core framework is a 4,5-dihydro-1H-1,2,4-triazol-5-one ring, a five-membered heterocycle containing three nitrogen atoms and one ketone group. The numbering of the triazolone ring begins at the nitrogen atom adjacent to the ketone (position 1), followed by the two adjacent nitrogen atoms (positions 2 and 4) and the carbonyl carbon (position 5).
Substituents on the triazolone ring include:
- A methyl group at position 1.
- A second methyl group at position 4.
- A [(1R,2R)-2-aminocyclohexyl]methyl group at position 3.
The stereochemical descriptors "(1R,2R)" specify the absolute configuration of the cyclohexylamine moiety, indicating that the amino group (-NH2) and the methylene group (-CH2-) attached to the triazolone ring are both in the R configuration at carbons 1 and 2 of the cyclohexane ring. The "cis" designation refers to the spatial arrangement of these substituents on the cyclohexane backbone, which occupy adjacent positions on the same face of the ring.
The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating the presence of a counterion (Cl⁻) associated with the protonated amino group.
Table 1: Structural Breakdown of IUPAC Name
| Component | Description |
|---|---|
| Parent Structure | 4,5-Dihydro-1H-1,2,4-triazol-5-one |
| Substituents | 1-Methyl, 4-methyl, 3-{[(1R,2R)-2-aminocyclohexyl]methyl} |
| Stereochemistry | (1R,2R) configuration; cis isomerism |
| Salt Form | Hydrochloride |
Stereochemical Configuration Analysis: Racemic Mixture and cis Isomerism
The compound is designated as "rac-" (racemic), indicating an equimolar mixture of enantiomers arising from the chiral centers in the cyclohexylamine moiety. The two chiral centers at positions 1 and 2 of the cyclohexane ring generate four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). However, the "cis" descriptor specifies that the amino and methylene groups on the cyclohexane ring are oriented on the same side, reducing the stereoisomeric forms to two enantiomeric pairs: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). The racemic nature of this compound suggests that it is synthesized without stereochemical control, resulting in a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers.
The cis isomerism is critical for molecular interactions, as it influences the spatial orientation of the amino group relative to the triazolone ring. Computational modeling and X-ray crystallography studies of analogous compounds have demonstrated that cis configurations enhance hydrogen-bonding potential and conformational rigidity, which may affect solubility and binding affinity.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service (CAS) Registry Number for this compound is 2137761-28-3 , uniquely identifying it in global chemical databases. The molecular formula, C11H21ClN4O , corresponds to a molecular weight of 260.76 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (12.01 \times 11) + (1.01 \times 21) + (35.45 \times 1) + (14.01 \times 4) + (16.00 \times 1) = 260.76 \, \text{g/mol}
$$
Validation of this formula against PubChem entries confirms consistency with reported data for triazolone derivatives. The presence of chlorine in the formula accounts for the hydrochloride counterion.
Comparative Analysis with Related Triazolone Derivatives
Triazolone derivatives exhibit structural diversity through variations in substituents and stereochemistry. A comparative analysis highlights key differences between this compound and related analogs:
Table 2: Comparison with Selected Triazolone Derivatives
- Core Heterocycle Differences : Unlike pyrrolotriazine or 1,2,3-triazole derivatives, the target compound features a 1,2,4-triazolone ring, which introduces a ketone group that influences electronic properties and hydrogen-bonding capacity.
- Substituent Variability : The trifluoromethyl group in the pyrrolotriazine derivative enhances lipophilicity, whereas the hydroxymethyl group in the 1,2,3-triazole analog improves aqueous solubility.
- Salt Forms : Hydrochloride and dihydrochloride salts are common in these compounds to enhance stability and bioavailability. The mono-hydrochloride form of the target compound suggests a single protonation site at the cyclohexylamine group.
These structural variations underscore the importance of substituent choice and stereochemistry in modulating physicochemical properties and potential applications.
Properties
Molecular Formula |
C11H21ClN4O |
|---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
5-[(2-aminocyclohexyl)methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H |
InChI Key |
MNMYFOCKLSIYAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Condensation
Hydrazine derivatives (e.g., methylhydrazine) react with β-keto esters or amides under acidic or basic conditions. For example, 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized by treating methylhydrazine with ethyl acetoacetate in refluxing ethanol, followed by acid-catalyzed cyclization.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethanol, HCl, reflux | 75–85% |
Introduction of the Cyclohexylmethyl Side Chain
The [(1R,2R)-2-aminocyclohexyl]methyl group is introduced via alkylation or reductive amination.
Alkylation of the Triazolone Nitrogen
The triazolone’s NH group undergoes alkylation with a bromomethylcyclohexane derivative. For stereochemical control, a pre-formed cis-1,2-diaminocyclohexane intermediate is used.
Example Protocol :
- Synthesis of (1R,2R)-2-(bromomethyl)cyclohexylamine :
- Alkylation :
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | HBr/AcOH, 40°C | 65% | |
| Alkylation | DMF, K₂CO₃, 60°C | 70% |
Stereochemical Control and Resolution
The cis configuration of the cyclohexylamine moiety is achieved through chiral resolution or asymmetric synthesis.
Chiral Resolution Using Camphor Derivatives
Racemic cis-1,2-diaminocyclohexane is resolved via diastereomeric salt formation with (-)-camphor-10-sulfonic acid.
Protocol :
- Racemic cis-1,2-diaminocyclohexane is treated with (-)-camphor-10-sulfonic acid in ethanol.
- The diastereomeric salts are crystallized, and the desired (1R,2R)-enantiomer is isolated.
Resolution Efficiency :
| Resolving Agent | Solvent | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| (-)-Camphor-10-sulfonic acid | Ethanol | 99% |
Salt Formation and Final Purification
The free base is converted to the hydrochloride salt via treatment with HCl gas in anhydrous ether or aqueous HCl.
Salt Formation Protocol :
- The resolved (1R,2R)-amine is dissolved in dichloromethane.
- HCl gas is bubbled through the solution at 0°C.
- The precipitate is filtered and recrystallized from ethanol/ether.
Yield and Purity :
| Step | Purity (HPLC) | Yield | Source |
|---|---|---|---|
| Salt Formation | >99% | 90% |
Analytical Characterization
Critical analytical data for the final compound include:
1H NMR (400 MHz, D₂O) :
- δ 3.82 (s, 3H, N-CH₃), 3.45 (m, 1H, cyclohexyl-H), 2.95 (m, 2H, CH₂NH), 1.75–1.25 (m, 10H, cyclohexyl).
HPLC :
- Retention time: 8.2 min (Chiralpak AD-H column, hexane/ethanol = 80:20).
Chemical Reactions Analysis
Types of Reactions: rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The hydrochloride salt in both compounds improves aqueous solubility, a critical factor for drug delivery .
Computational Similarity and Bioactivity Predictions
Structural similarity metrics, such as the Tanimoto coefficient, are widely used to predict bioactivity based on molecular fingerprints . For instance, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacokinetic properties . Applying these methods to the target compound and its analogues could reveal overlaps in bioactivity profiles, such as enzyme inhibition or receptor modulation. Hierarchical clustering of bioactivity data further supports that structurally similar compounds often share modes of action .
Physicochemical and Pharmacokinetic Properties
- logP: The target compound’s cyclohexyl group likely increases lipophilicity (predicted logP ~1.5–2.5) compared to the 2-aminoethyl analogue (logP ~−0.5) .
- Solubility : The hydrochloride salt enhances solubility in polar solvents, a feature shared with other triazolone hydrochlorides .
- Stability : Methyl groups at positions 1 and 4 may improve metabolic stability compared to unsubstituted triazolones .
Biological Activity
The compound rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (commonly referred to as rac-3) is a synthetic derivative of triazole that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of rac-3, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole class and features a unique cyclohexyl amine moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of rac-3. The compound has been evaluated against various bacterial strains and fungi. Its efficacy is often measured using the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) assays.
| Microorganism | MIC (μg/mL) | ZOI (mm) |
|---|---|---|
| Escherichia coli | 32 | 15 |
| Staphylococcus aureus | 16 | 20 |
| Bacillus subtilis | 64 | 12 |
| Candida albicans | 128 | 10 |
These results indicate that rac-3 exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli .
The mechanism underlying the antimicrobial activity of rac-3 appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that rac-3 binds effectively to key enzymes involved in these processes, such as transpeptidases and gyrases .
Study 1: Efficacy Against Resistant Strains
A recent study assessed the effectiveness of rac-3 against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated a notable ability to inhibit growth at concentrations significantly lower than those required for traditional antibiotics. The study concluded that rac-3 could serve as a promising candidate for developing new antimicrobial therapies .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of rac-3 against Candida species. The results showed that rac-3 inhibited fungal growth effectively at higher concentrations compared to established antifungal agents. The study emphasized the need for further exploration into the compound's potential as an antifungal treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
